2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid
Description
This compound is a structurally complex pentanoic acid derivative featuring multiple protective and functional groups. Its core structure includes:
- A pentanoic acid backbone (five-carbon chain with a carboxylic acid terminus).
- A tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonyl] at position 2, commonly used to protect amines in synthetic chemistry.
- At position 5, a bis-phenylmethoxycarbonylcarbamimidoyl group, which introduces a guanidine-like moiety with dual benzyloxycarbonyl (Cbz) protections. This design likely enhances stability and modulates lipophilicity.
Its synthesis would involve sequential coupling and protection steps, as seen in analogous compounds like those in and .
Properties
Molecular Formula |
C27H34N4O8 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34) |
InChI Key |
FVWNVCDDYWITMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and carbamate bonds. Common reagents used in these reactions include tert-butyl chloroformate, phenyl isocyanate, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamate and carbamimidoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, replacing the tert-butyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a prodrug, where the compound can be metabolized into an active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
Bioactivity and Pharmacological Insights
- Target Compound vs. Guanidine-Containing Analogs () : The unprotected guanidine in ’s compound suggests direct interaction with biological targets (e.g., proteases or ion channels). In contrast, the target compound’s bis-Cbz carbamimidoyl group may reduce direct bioactivity but improve metabolic stability .
- Comparison with 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid (): The latter exhibits significant correlation with PCP receptor binding (r² = 0.80), highlighting the importance of arylcyclohexyl groups in neuroactive compounds. The target compound’s phenylmethoxycarbonyl groups may instead favor non-CNS applications due to increased bulk and reduced blood-brain barrier permeability .
- Heterocyclic Analogs () : Thiazole and thiadiazole substituents in Compound 26 are associated with antimicrobial properties. The target compound’s lack of heterocycles suggests divergent applications, possibly in peptide synthesis or as a synthetic intermediate .
Physicochemical Properties
- Lipophilicity : The target compound’s dual Cbz groups and Boc protection likely render it highly lipophilic compared to hydroxylated () or guanidine-containing () analogs. This property may influence solubility and membrane permeability.
- Stability: The Boc and Cbz groups are hydrolytically stable under neutral conditions but cleavable under acidic (Boc) or hydrogenolytic (Cbz) conditions, enabling controlled deprotection in synthesis .
Computational Predictions ()
- Similarity Indexing : Using Tanimoto coefficients (), the target compound would show moderate similarity (~50–60%) to guanidine-containing analogs () due to shared carbamimidoyl motifs.
- Bioactivity Clustering : Hierarchical clustering () suggests compounds with carbamimidoyl groups may cluster separately from heterocyclic or arylcyclohexyl derivatives, indicating distinct modes of action.
Biological Activity
The compound 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid, also known by its IUPAC name, exhibits significant biological activity that is relevant in various fields, including medicinal chemistry and biochemistry. This article aims to detail its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure featuring multiple functional groups, including amides and esters. Its molecular formula is C19H26N2O7, with a molecular weight of approximately 542.6 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The mechanism involves the formation of stable complexes with these targets, which can lead to either inhibition or activation of various biological pathways. The intricate structure allows for selective binding, enhancing its potential as a therapeutic agent.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Cancer Research : The compound is being explored for its potential anti-cancer properties due to its ability to interfere with cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anti-cancer | Interferes with cancer cell growth |
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Activity |
|---|---|---|
| 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | 370 | Enzyme inhibition |
| 2-[(2-methylpropan-2-yl)oxycarbonylamino]phenylacetic acid | 350 | Antimicrobial |
| 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyacetic acid | 360 | Anti-inflammatory |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a strong potential for development as a new antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death, positioning it as a candidate for further cancer therapy research.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store at 10–25°C in a cool, dry, well-ventilated area, away from strong oxidizers (e.g., peroxides, nitrates) . Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Mechanical ventilation is advised during synthesis or handling to minimize inhalation risks .
Q. How can the compound’s purity and structural integrity be confirmed experimentally?
- Methodological Answer : Perform 1H/13C NMR to verify functional groups (e.g., carbamimidoyl, oxycarbonyl) and stereochemistry. IR spectroscopy can confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation . For purity, use HPLC with a C18 column and UV detection at 210–254 nm .
Q. What synthetic strategies are effective for constructing the carbamimidoyl and oxycarbonyl moieties?
- Methodological Answer :
- Carbamimidoyl group : Use guanylation reactions with carbodiimides (e.g., DCC) or protect amines with tert-butoxycarbonyl (Boc) groups via Boc-anhydride in THF/water .
- Oxycarbonyl groups : Employ phenylmethyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (pH 8–10) with aqueous NaHCO3 .
Q. What solvents and reaction conditions stabilize the compound during synthesis?
- Methodological Answer : Use aprotic solvents like THF or DMF for coupling reactions. Maintain pH control (e.g., acidic workup with HCl for deprotection) to prevent hydrolysis of sensitive groups. Avoid prolonged exposure to light or heat (>40°C) .
Advanced Research Questions
Q. How can reaction mechanisms for carbamimidoyl-oxycarbonyl coupling be validated?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or DFT calculations to identify rate-determining steps. Use isotopic labeling (e.g., 15N in the carbamimidoyl group) and monitor intermediates via LC-MS . Compare computational activation energies (B3LYP/6-31G* level) with experimental Arrhenius plots .
Q. What analytical methods resolve contradictions in decomposition pathways under oxidative stress?
- Methodological Answer : Use GC-MS to detect gaseous decomposition products (e.g., CO, NOx) under controlled oxidative conditions. Pair with TGA-FTIR to correlate mass loss with IR signatures of degradation byproducts (e.g., phenyl isocyanate from Cbz group breakdown) .
Q. How can molecular dynamics (MD) simulations optimize the compound’s solubility?
- Methodological Answer : Simulate solvation free energy in water/DMSO using AMBER or GROMACS . Adjust protonation states (e.g., carboxylate vs. carboxylic acid) based on pKa predictions (MarvinSketch, ChemAxon). Validate with experimental solubility assays (e.g., shake-flask method) .
Q. What strategies mitigate side reactions during multicomponent Ugi-type syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
